N,N-Diethyl-4-nitroaniline

Description

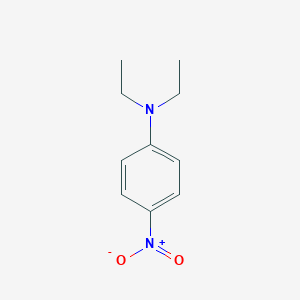

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)9-5-7-10(8-6-9)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPIZMWTMRWZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025057 | |

| Record name | N,N-Diethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-diethyl-4-nitrobenzenamine appears as yellow needles (from ligroin) or yellow crystalline mass. (NTP, 1992) | |

| Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.225 (NTP, 1992) - Denser than water; will sink | |

| Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2216-15-1 | |

| Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitro-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-diethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITRO-N,N-DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9FVR3896I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171 to 172 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-4-NITROBENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Diethyl-4-nitroaniline: Properties, Synthesis, and Applications

Introduction: N,N-Diethyl-4-nitroaniline, often abbreviated as DENA, is a substituted aromatic amine that holds significant interest in various fields of chemical research and development. Characterized by a diethylamino group acting as a potent electron donor and a nitro group as a strong electron acceptor, this molecule exhibits a pronounced "push-pull" electronic structure. This configuration is the foundation for its notable solvatochromic and nonlinear optical (NLO) properties, making it a valuable tool for researchers. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and key applications, tailored for scientists and professionals in drug development and chemical research.

Section 1: Physicochemical and Spectroscopic Profile

This compound typically appears as a yellow crystalline solid and is insoluble in water but soluble in organic solvents like chloroform and acetonitrile.[1][2] Its core physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2216-15-1 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Yellow needles or crystalline mass | [1] |

| Melting Point | 77.5 °C | |

| Boiling Point | ~350.7 °C (estimate) | [2] |

| Solubility | Insoluble in water; Slightly soluble in acetonitrile and chloroform. | [1][2] |

| Purity | Typically ≥97-98% | [3] |

Spectroscopic Characteristics

The spectroscopic profile of this compound is a direct reflection of its unique electronic structure.

-

UV-Visible Spectroscopy: The molecule exhibits a strong absorption band in the UV-visible region, which is highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the charge-transfer character of its lowest electronic transition.[4][5] This property makes it an excellent probe for studying solvent polarity.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1520-1480 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Other significant peaks include C-N stretching from the diethylamino group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a characteristic AA'BB' system for the aromatic protons. The protons ortho to the nitro group are deshielded and appear downfield, while the protons ortho to the diethylamino group are shielded and appear upfield. The ethyl protons present as a quartet and a triplet, characteristic of an ethyl group.

-

¹³C NMR: The carbon NMR spectrum reveals distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded and the carbon attached to the diethylamino group being shielded. Signals for the two carbons of the ethyl groups are also observed in the aliphatic region.

-

Section 2: Synthesis and Characterization

A common and reliable method for the synthesis of this compound is the direct alkylation of 4-nitroaniline with an ethylating agent.

Experimental Protocol: Synthesis via Ethylation

This protocol describes the synthesis of this compound from 4-nitroaniline and iodoethane.

Materials:

-

4-nitroaniline

-

Iodoethane (or Diethyl sulfate)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroaniline (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and DMF.

-

Addition of Alkylating Agent: While stirring the suspension, slowly add iodoethane (2.2 equivalents) to the flask.

-

Reaction: Heat the mixture to 80-90 °C and maintain this temperature with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield bright yellow needles of this compound.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The results should be consistent with the reference data for the compound.

Causality Note: Potassium carbonate is used as a base to deprotonate the amine of 4-nitroaniline, making it a more potent nucleophile. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base. Recrystallization from ethanol is effective because the product is highly soluble in hot ethanol but sparingly soluble at room temperature, allowing for efficient purification.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Core Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the electron-donating diethylamino group and the electron-withdrawing nitro group.

-

The "Push-Pull" System: The diethylamino group pushes electron density into the aromatic ring through resonance, while the nitro group withdraws electron density. This creates a highly polarized molecule with significant charge separation in the ground state, which is further enhanced in the excited state. This charge-transfer character is the origin of its interesting optical properties.

Resonance Structures Diagram

Caption: Resonance contributing to the push-pull system. (Note: The above DOT script is a template. A chemical drawing program would be needed to generate the actual images of the molecular structures.)

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd-C). This transformation yields N¹,N¹-diethylbenzene-1,4-diamine, a valuable synthetic intermediate for the preparation of dyes, polymers, and pharmaceutical compounds.[1]

-

Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards electrophilic substitution by the powerful donating effect of the diethylamino group. However, the directing effects of the two groups are opposed, and reaction conditions must be carefully controlled to achieve selective substitution.

Section 4: Key Applications in Modern Research

The unique electronic properties of this compound make it a versatile molecule in several research areas.

Solvatochromic Probes

The significant shift in the UV-Vis absorption maximum (λ_max) of this compound in solvents of different polarities makes it an ideal probe for characterizing solvent environments.[4] Generally, a red shift (to longer wavelengths) is observed as the solvent polarity increases. This is because more polar solvents stabilize the charge-separated excited state more than the ground state, thus lowering the energy of the electronic transition.

Nonlinear Optical (NLO) Materials

The large difference in dipole moment between the ground and excited states, a direct result of the push-pull system, imparts a significant second-order nonlinear optical response. This makes this compound and its derivatives candidates for use in NLO materials for applications such as frequency doubling in lasers and optical switching.

Synthetic Intermediate

As a functionalized aniline, it serves as a building block in organic synthesis. Its derivatives are used in the creation of azo dyes, materials for organic light-emitting diodes (OLEDs), and as precursors for more complex molecules in medicinal chemistry.[8]

Section 5: Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. While specific toxicity data is limited, related aromatic nitro compounds and amines can be harmful.[1]

-

Hazards: May cause skin and eye irritation. Structurally similar chemicals are known to cause methemoglobinemia.[1] It is considered probably combustible.[2] Aromatic nitro compounds can be reactive and may form explosive mixtures under specific conditions, particularly in the presence of strong bases or reducing agents.[1]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple chemical intermediate; it is a powerful tool for probing molecular environments and a foundational structure for advanced materials. Its pronounced push-pull electronics give rise to fascinating solvatochromic and nonlinear optical properties that are of great interest to researchers. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the laboratory and in the development of new technologies.

References

-

Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific. Retrieved January 6, 2026, from [Link]

-

Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. (2024, January 2). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

UV-Visible absorbance spectra of this compound (DENA, 20 µM)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Solvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | 2216-15-1 [chemicalbook.com]

- 2. This compound CAS#: 2216-15-1 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of N,N-Diethyl-4-nitroaniline

Abstract

N,N-Diethyl-4-nitroaniline, a prominent member of the "push-pull" class of organic molecules, serves as a cornerstone compound in the study of solvent-solute interactions and nonlinear optical phenomena. Its molecular architecture, characterized by a potent electron-donating diethylamino group and a powerful electron-withdrawing nitro group positioned at opposite ends of an aromatic π-system, facilitates a significant intramolecular charge transfer (ICT). This guide provides a detailed exploration of the structural and electronic properties of this compound, elucidating the fundamental principles that govern its unique characteristics. We will dissect its bonding, electronic delocalization, spectroscopic signatures, and a representative synthetic pathway, offering a comprehensive resource for professionals leveraging this molecule in their research.

Molecular Architecture and Stereochemistry

This compound (DENA) is an organic compound with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1][2][3]. The structure consists of a central benzene ring substituted at the C1 and C4 positions. A diethylamino group [-N(CH₂CH₃)₂] is attached to C1, and a nitro group [-NO₂] is attached to C4. This para-substitution is critical to its electronic properties.

The molecule's core, the benzene ring, is inherently planar. The nitrogen atom of the diethylamino group is sp² hybridized, allowing its lone pair of electrons to participate in resonance with the aromatic ring. This delocalization favors a planar or near-planar conformation of the C-N(Et)₂ moiety with respect to the ring. Conversely, steric hindrance between the ethyl groups and the ortho-hydrogens of the benzene ring can induce some torsional strain, leading to a slight out-of-plane twist. The nitro group also exhibits resonance with the ring, which favors coplanarity.

Caption: Molecular structure of this compound.

The "Push-Pull" System: Bonding and Intramolecular Charge Transfer (ICT)

The defining characteristic of this compound is its pronounced "push-pull" electronic system.

-

The "Push" Component: The diethylamino group acts as a powerful electron-donating group (EDG) through the resonance effect (+M effect). The lone pair on the nitrogen atom delocalizes into the π-electron system of the benzene ring.

-

The "Pull" Component: The nitro group is a strong electron-withdrawing group (EWG) due to both the inductive (-I) and resonance (-M) effects. It effectively pulls electron density from the benzene ring.

This synergistic interaction creates a significant intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-deficient nitro group. This delocalization can be represented by a key resonance contributor that introduces a quinoidal character to the benzene ring and formal charges on the terminal nitrogen and oxygen atoms. This charge-separated state contributes significantly to the ground-state electronic structure of the molecule.

A direct consequence of this ICT is the molecule's large ground-state dipole moment, reported to be 6.73 Debye[1]. This value is substantially higher than that of either aniline or nitrobenzene alone, providing clear evidence of the push-pull mechanism. Steric hindrance that forces the substituent groups out of the plane of the aromatic ring can disrupt this π-conjugation, leading to a decrease in the efficiency of charge transfer and a smaller dipole moment, as observed in sterically hindered analogues[4][5].

Caption: Resonance forms illustrating intramolecular charge transfer.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to distinctive spectroscopic features that are instrumental for its characterization and application.

| Property | Value / Observation |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol [1][2] |

| Dipole Moment | 6.73 D[1] |

| UV-Vis λmax | Highly solvent-dependent; corresponds to the ICT band. |

| IR Asymmetric ν(NO₂) | ~1500-1530 cm⁻¹ (expected) |

| IR Symmetric ν(NO₂) | ~1330-1350 cm⁻¹ (expected) |

UV-Visible Spectroscopy and Solvatochromism

The most prominent feature in the UV-Vis spectrum of this compound is an intense, broad absorption band in the near-UV or visible region. This band is assigned to a π → π* electronic transition with significant ICT character. The energy of this transition is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism[6].

In nonpolar solvents, the ground state is less stabilized than the more polar excited state. In polar solvents, the large ground-state dipole moment is strongly stabilized by solvent dipoles. The excited state is also stabilized, but often to a different extent. This differential solvation of the ground and excited states causes a shift in the absorption maximum (λmax). This compound is a key probe used to establish the Kamlet-Taft π* scale, which quantifies the dipolarity/polarizability of a solvent[7][8].

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The most diagnostic peaks are those associated with the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as strong bands. The extensive electron delocalization in the molecule can shift these frequencies compared to simple nitroalkanes or nitrobenzene. Other notable bands include C-H stretches from the aromatic and alkyl groups, aromatic C=C ring stretching, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data for the diethyl derivative is less common in databases than its dimethyl analogue, the expected patterns are straightforward.

-

¹H NMR: The aromatic protons would exhibit a classic AA'BB' system, with two distinct multiplets corresponding to the protons ortho and meta to the diethylamino group. The ethyl groups would show a quartet for the methylene (-CH₂-) protons (split by the methyl protons) and a triplet for the terminal methyl (-CH₃) protons (split by the methylene protons).

-

¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons due to symmetry, a signal for the methylene carbons, and a signal for the methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the strong electronic effects of the substituents[9].

Synthesis and Characterization Workflow

A common and reliable method for the synthesis of this compound is through nucleophilic aromatic substitution.

Representative Synthetic Protocol

This protocol describes the synthesis from 1-bromo-4-nitrobenzene and diethylamine.

Materials:

-

1-Bromo-4-nitrobenzene

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-4-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and ethanol.

-

Addition of Amine: Add an excess of diethylamine (2.0-3.0 eq) to the mixture. The use of excess amine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and excess amine.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using melting point determination, NMR, IR, and UV-Vis spectroscopy.

Caption: General workflow for the synthesis and characterization of DENA.

Applications in Advanced Research

The well-defined structure and pronounced ICT characteristics of this compound make it a valuable tool in several scientific fields.

-

Physical Organic Chemistry: It is a standard probe for quantifying solvent properties, helping to build Linear Solvation Energy Relationships (LSERs) that correlate reaction rates and equilibria with solvent parameters[6][7].

-

Materials Science & Nonlinear Optics (NLO): Molecules with large changes in dipole moment between the ground and excited states often exhibit high molecular hyperpolarizability (β), a prerequisite for second-order NLO effects like second-harmonic generation (SHG). The push-pull nature of DENA makes it and its derivatives model systems for the development of organic NLO materials used in optical data storage, signal processing, and telecommunications[10][11].

Conclusion

This compound is more than a simple substituted aniline; it is a canonical example of a push-pull chromophore. Its molecular structure is finely tuned to promote a strong intramolecular charge transfer, which in turn dictates its chemical and physical properties. This results in a large dipole moment, pronounced solvatochromism, and significant nonlinear optical activity. A thorough understanding of its bonding, electronic delocalization, and spectroscopic behavior is essential for its effective application as a molecular probe and a building block for advanced functional materials.

References

-

Stenutz, R. This compound. NIST. [Link]

-

Lopes, J. et al. (2020). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

-

Shutterstock. Nn-diethyl-4-nitroaniline Skeletal Structure. Shutterstock. [Link]

-

SpectraBase. N,N-Dimethyl-4-nitroaniline. SpectraBase. [Link]

-

PubChem. N,N-Dimethyl-4-nitroaniline. PubChem. [Link]

-

ResearchGate. Ground and excited states of this compound. ResearchGate. [Link]

-

ResearchGate. UV-Visible absorbance spectra of this compound. ResearchGate. [Link]

-

Marcus, Y. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. MDPI. [Link]

-

ResearchGate. Structures of (left) 4-nitroaniline and this compound. ResearchGate. [Link]

-

NIST. N,N-Diethyl-p-nitroaniline. NIST WebBook. [Link]

-

Chemistry Stack Exchange. Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. Chemistry Stack Exchange. [Link]

-

J. Am. Chem. Soc. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. ACS Publications. [Link]

-

ResearchGate. Can anybody tell me the procedure to synthesize N,N- Diethyl - 4- Nitroaniline from 4- nitroaniline? ResearchGate. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]

-

SpectraBase. N,N-Dimethyl-4-nitroaniline - Optional[13C NMR]. SpectraBase. [Link]

-

Oakwood Chemical. This compound. Oakwood Chemical. [Link]

-

Wikipedia. Solvent. Wikipedia. [Link]

-

J. Org. Chem. Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. ACS Publications. [Link]

-

OE Journals & Research. Recent advances in nonlinear optics for bio-imaging applications. SPIE. [Link]

-

ResearchGate. Growth and characterization of organic 4-methyl-2-nitroaniline single crystals for nonlinear optical applications. ResearchGate. [Link]

-

ResearchGate. Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study. ResearchGate. [Link]

-

MDPI. An Introduction to Nonlinear Integrated Photonics Devices: Nonlinear Effects and Materials. MDPI. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. scbt.com [scbt.com]

- 3. N,N-Diethyl-p-nitroaniline [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-4-nitroaniline from 4-Nitroaniline

This document provides a comprehensive technical guide for the synthesis of N,N-Diethyl-4-nitroaniline, a key intermediate in the production of dyes and a compound of interest in the field of non-linear optical materials. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed insights into the reaction mechanism, a robust experimental protocol, and methods for product characterization.

Strategic Overview: The Diethylation of 4-Nitroaniline

The conversion of 4-nitroaniline to this compound is a classic example of N-alkylation, a fundamental transformation in organic synthesis. The primary amino group of 4-nitroaniline is nucleophilic, albeit moderately so due to the electron-withdrawing effect of the para-nitro group. The objective is to introduce two ethyl groups onto the nitrogen atom, transforming the primary amine into a tertiary amine.

The chosen synthetic route is a direct alkylation using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. This approach is favored for its straightforwardness and reliability. The base plays a critical role in deprotonating the amine, thereby significantly enhancing its nucleophilicity and facilitating the substitution reaction.

Reaction Mechanism: A Stepwise Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process can be dissected into two consecutive alkylation steps:

-

Activation of the Nucleophile: A base (e.g., Potassium Carbonate, K2CO3) deprotonates the primary amine of 4-nitroaniline. This generates a potent nucleophile, the 4-nitroanilide anion.

-

First Alkylation (SN2): The highly nucleophilic anion attacks the electrophilic α-carbon of the ethyl halide (e.g., ethyl iodide). This concerted step involves the formation of a new N-C bond and the simultaneous departure of the halide leaving group, yielding N-ethyl-4-nitroaniline.

-

Second Deprotonation: The resulting secondary amine is deprotonated by the base to form a new, even more reactive, anionic intermediate.

-

Second Alkylation (SN2): This second anionic species attacks another molecule of the ethyl halide, leading to the formation of the final product, this compound.

Key Mechanistic Considerations:

-

Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate is ideal. It is strong enough to deprotonate the amine but does not readily compete with the amine as a nucleophile in reacting with the ethyl halide. Stronger bases like sodium hydroxide could increase the rate of competing elimination (E2) reactions.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is optimal. It effectively solvates the potassium cation, leaving the carbonate and the deprotonated amine anions more "naked" and reactive. It also readily dissolves the reactants.

-

Leaving Group: Ethyl iodide is generally more reactive than ethyl bromide due to iodide being a better leaving group, leading to faster reaction rates.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][2]

-

4-Nitroaniline (Substrate): Toxic if swallowed, inhaled, or in contact with skin.[2][3] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[2] Avoid dust formation.[1][3]

-

Ethyl Iodide (Alkylating Agent): A volatile and toxic alkylating agent. It is a lachrymator and should be handled with extreme care to avoid inhalation or skin contact.

-

Potassium Carbonate (Base): Causes serious eye irritation and skin irritation. Avoid breathing dust.

-

N,N-Dimethylformamide (Solvent): A skin and eye irritant. It is also a suspected teratogen.

-

This compound (Product): This compound is a nitrated amine and should be handled with care. A structurally similar chemical is known to cause methemoglobinemia.[4] It is likely combustible.[4]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis, purification, and isolation of this compound.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Nitroaniline | 138.12 | 5.0 g | 36.2 |

| Ethyl Iodide | 155.97 | 9.5 mL (18.5 g) | 118.6 |

| Potassium Carbonate (K2CO3) | 138.21 | 12.5 g | 90.4 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Deionized Water | - | ~500 mL | - |

| Ethanol (for recrystallization) | - | As needed | - |

Equipment: 100 mL Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel, vacuum flask, standard laboratory glassware.

Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is secure in a fume hood.

-

Reagent Loading: To the flask, add 4-nitroaniline (5.0 g), potassium carbonate (12.5 g), and N,N-Dimethylformamide (50 mL). The potassium carbonate is used in excess to ensure complete deprotonation throughout the two-step alkylation.

-

Initiation of Reaction: Begin stirring the suspension and gently heat the mixture to 80-90°C using a heating mantle.

-

Addition of Alkylating Agent: Once the reaction temperature is stable, add ethyl iodide (9.5 mL) dropwise over 20-30 minutes using a dropping funnel. A slight excess of ethyl iodide is used to drive the reaction to completion.

-

Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitroaniline spot.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. The product, being insoluble in water, will precipitate as a yellow-orange solid.[4]

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

-

Drying: Dry the crude product either in a desiccator or a vacuum oven at a low temperature (~50°C).

Purification by Recrystallization

-

Transfer the crude, dried solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.

-

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol and dry to a constant weight. The final product should be yellow needles.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following table summarizes the expected analytical data for the final product.

| Analysis Method | Expected Result |

| Appearance | Yellow crystalline solid / needles.[4] |

| Molecular Formula | C10H14N2O2[5][6] |

| Molecular Weight | 194.23 g/mol [5] |

| Melting Point | 75-78 °C |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H, Ar-H ortho to NO₂), δ ~6.6 (d, 2H, Ar-H ortho to NEt₂), δ ~3.4 (q, 4H, -CH₂-CH₃), δ ~1.2 (t, 6H, -CH₂-CH₃). |

| IR Spectroscopy (KBr, cm⁻¹) | ~2970 (Aliphatic C-H stretch), ~1595 (Ar C=C stretch), ~1500 & ~1330 (Asymmetric & Symmetric Ar-NO₂ stretch), ~1200 (Ar C-N stretch). Note the absence of N-H stretches which would be present in the starting material (~3300-3500 cm⁻¹). |

References

-

Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

-

N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N,N-Diethyl-4-nitroaniline Solid

Abstract: N,N-Diethyl-4-nitroaniline is a synthetic organic compound with significant utility in chemical synthesis, particularly as an intermediate in the creation of dyes and potentially in the development of materials with nonlinear optical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state physical properties is paramount for ensuring purity, predicting behavior in various formulations, and establishing safe handling and storage protocols. This guide provides a comprehensive overview of the key physical characteristics of solid this compound, detailing not only the established property values but also the rigorous, self-validating experimental methodologies required to verify them in a research setting.

Introduction: The Importance of Solid-State Characterization

The physical properties of a solid chemical entity are dictated by its molecular structure and the arrangement of those molecules in a crystal lattice. These properties, including melting point, crystalline structure, solubility, and thermal stability, are not merely datasheet entries; they are critical parameters that influence a compound's bioavailability, manufacturability, and stability. For instance, an unexpectedly low melting point can indicate impurities, while the presence of different crystalline forms (polymorphs) can drastically alter solubility and dissolution rates, impacting efficacy in a pharmaceutical context.

This guide is structured to provide both the known physical data for this compound and, crucially, the "why" and "how" of its determination. By understanding the causality behind experimental choices, researchers can ensure the generation of reliable, reproducible data essential for advancing scientific and developmental objectives.

General and Spectroscopic Properties

This compound is an aromatic amine derivative characterized by a benzene ring substituted with a nitro group and a diethylamino group at the para positions.[1] This substitution pattern gives rise to its characteristic color and chemical reactivity.

Table 1: General and Spectroscopic Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| CAS Number | 2216-15-1 | [3] |

| Appearance | Pale yellow to yellow crystalline solid | [2] |

| UV-Visible Absorbance | Spectra available, characteristic of nitroaniline compounds | [4] |

| Infrared (IR) Spectrum | Data available via NIST WebBook | [5] |

Melting Point and Thermal Analysis

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.

Table 2: Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 76 - 78 °C | N/A |

Causality in Experimental Choice: Why Capillary Melting Point is a Validating System

The capillary method, as standardized by ASTM E324, is a trusted technique because it relies on direct visual observation of a physical phase change under controlled heating. [N/A] Its reliability stems from a slow, controlled heating rate (e.g., 1-2 °C/min) near the expected melting point, which allows the system to approach thermal equilibrium. This ensures that the observed temperature accurately reflects the true melting transition, rather than an artifact of rapid heating. Calibration with certified standards of known melting points is a mandatory part of the protocol, making the instrument a self-validating system.

Detailed Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is critical for efficient and uniform heat transfer within the capillary.

-

Load the powdered sample into a capillary tube (open at one end) to a depth of 2-3 mm. Tapping the closed end gently on a hard surface will pack the sample.

-

-

Instrument Setup:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Set the heating rate to a rapid value (e.g., 10-15 °C/min) for an initial, approximate determination.

-

-

Approximate Determination:

-

Observe the sample through the magnifying lens. Note the temperature at which the solid first begins to liquefy (initial melting point) and the temperature at which it becomes completely liquid (final melting point). This provides a rough melting range.

-

-

Accurate Determination:

-

Allow the apparatus to cool significantly.

-

Prepare a new sample capillary.

-

Set the heating rate to rapidly approach to within 10-15 °C of the approximate melting point found in the previous step.

-

Reduce the heating rate to a slow, controlled 1-2 °C per minute. This slow rate is crucial for accuracy.

-

Carefully record the temperature of the initial melt (T₁) and the final melt (T₂). The melting range is T₁ - T₂.

-

Repeat the accurate determination at least twice to ensure reproducibility. The results should be consistent within 1°C.

-

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Workflow for Thermal Analysis

Caption: Workflow for determining thermal stability and melting properties.

Crystal Structure and Polymorphism

The arrangement of molecules in a solid-state lattice defines the crystal structure. While a definitive single-crystal X-ray structure for this compound is not publicly available, Powder X-ray Diffraction (PXRD) remains an essential technique for characterizing the solid form. PXRD provides a unique "fingerprint" of a crystalline phase, which is invaluable for phase identification, purity assessment, and detecting polymorphism.

The Rationale for PXRD in Solid-State Analysis

PXRD is a non-destructive technique that provides information about the long-range order in a material. [N/A] The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline phase. This allows a researcher to:

-

Confirm Identity: Match the experimental pattern of a synthesized batch against a known standard.

-

Assess Purity: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

-

Investigate Polymorphism: Identify different crystalline forms of the same compound, as each polymorph will produce a distinct diffraction pattern.

Detailed Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation:

-

Grind the this compound sample to a fine, uniform powder using a mortar and pestle. This ensures that the crystallites are randomly oriented, a fundamental assumption of the technique.

-

Carefully mount the powder onto a sample holder. The surface must be flat and level with the holder's reference plane to prevent geometric errors in the data. A low-background sample holder (e.g., zero-diffraction silicon) is recommended for high-quality data.

-

-

Instrument Setup:

-

Place the sample holder into the goniometer of the diffractometer.

-

Configure the instrument parameters, including the X-ray source (typically Cu Kα), voltage, and current.

-

-

Data Collection:

-

Set the scan range, typically from a low 2θ angle (e.g., 2° or 5°) to a higher angle (e.g., 40° or 70°).

-

Define the step size (e.g., 0.02°) and the dwell time per step (e.g., 0.5-2 seconds). A longer dwell time improves the signal-to-noise ratio but increases the experiment duration.

-

Initiate the scan. The instrument will rotate the sample and detector to collect diffraction data across the specified angular range.

-

-

Data Analysis:

-

Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks.

-

Compare the resulting peak list (d-spacings and relative intensities) to reference databases to confirm the material's identity or to characterize it as a new phase.

-

Caption: Workflow for characterization by Powder X-ray Diffraction.

Solubility

Solubility is a critical property, especially in drug development, as it directly influences dissolution rate and bioavailability. This compound is noted for its poor aqueous solubility.

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | N/A |

| Acetonitrile | Slightly soluble | N/A |

| Chloroform | Slightly soluble | N/A |

Rationale for Standardized Solubility Testing

Determining solubility is more complex than simply mixing a solute and solvent. The OECD 105 guideline provides robust, validated methods to ensure that a true equilibrium saturation concentration is measured.[6] The "flask method" described is a cornerstone of this for substances with solubility >0.01 g/L. Its validity rests on ensuring sufficient time for equilibrium to be reached and on using a reliable analytical method to quantify the dissolved substance, independent of any undissolved solid.

Detailed Experimental Protocol: Aqueous Solubility (Flask Method per OECD 105)

-

Preliminary Test:

-

To estimate the approximate solubility, add increasing amounts of the compound to a fixed volume of water (e.g., 10 mL) at the test temperature (e.g., 20 °C). This helps determine the appropriate solute-to-solvent ratio for the main test and the time needed to reach equilibrium.

-

-

Main Test Setup:

-

Prepare at least three flasks containing a known volume of water.

-

Add an excess amount of solid this compound to each flask. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Seal the flasks and place them in a constant temperature bath (e.g., 20 ± 0.5 °C).

-

-

Equilibration:

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours, as determined by the preliminary test). Periodically take samples. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Separation:

-

Allow the flasks to stand in the temperature bath to let undissolved solids settle.

-

Separate the saturated aqueous solution from the excess solid. This is a critical step and is typically achieved by centrifugation at the test temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Analysis:

-

Accurately determine the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The average concentration from the replicate flasks is reported as the water solubility at the specified temperature.

-

Conclusion

The physical properties of solid this compound are foundational to its effective and safe use in research and development. This guide has detailed the key characteristics of the compound and, more importantly, has provided the standardized, self-validating experimental frameworks necessary for their determination. By adhering to these rigorous protocols for measuring melting point, thermal stability, crystalline phase, and solubility, scientists can ensure the integrity of their materials and the reliability of their results. This commitment to robust physical characterization is an indispensable component of scientific excellence and the successful development of new chemical entities.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility . OECD Publishing. [Link]

-

ASTM E324 - 18 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . ASTM International. [Link]

-

Structures of (left) 4-nitroaniline and this compound... . ResearchGate. [Link]

-

Powder X-ray Diffraction Protocol/SOP . University of Washington. [Link]

-

Protocol Thermogravimetric Analysis (TGA) . EPFL. [Link]

-

N,N-Diethyl-p-nitroaniline . NIST WebBook. [Link]

-

Thermal Analysis of Organic Compounds . AZoM. [Link]

-

Overview of Powder X-ray Diffraction (PXRD) . Creative Biostructure. [Link]

-

UV-Visible absorbance spectra of this compound... . ResearchGate. [Link]

Sources

Section 1: Chemical Identification and Core Properties

An In-depth Technical Guide to N,N-Diethyl-4-nitroaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic identification to provide field-proven insights into its properties, synthesis, applications, and critical safety protocols. The structure is designed to be intuitive, presenting core data, practical methodologies, and the scientific causality behind its chemical behavior.

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and a diethylamino group at the para (4) position. This "push-pull" electronic structure, with the electron-donating diethylamino group and the electron-withdrawing nitro group, is fundamental to its notable chemical and physical properties, particularly its use as a solvatochromic dye.

Key Identifiers

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source(s) |

| CAS Number | 2216-15-1 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-Nitro-N,N-diethylaniline, N,N-Diethyl-p-nitroaniline, N,N-Diethyl-4-nitrobenzenamine | [3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][3][5] |

| InChI Key | CFPIZMWTMRWZRO-UHFFFAOYSA-N | [1][6] |

Physicochemical Properties

The following properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [1][2][5] |

| Appearance | Yellow needles or yellow crystalline mass/solid | [1][5][7] |

| Melting Point | 76 °C | [5] |

| Boiling Point | ~350.68 °C (rough estimate) | [5] |

| Solubility | Insoluble in water | [5][7] |

| Storage Temperature | Ambient Temperature | [8] |

Chemical Structure

The molecular architecture dictates the compound's reactivity and spectral characteristics.

Caption: Skeletal structure of this compound.

Section 2: Synthesis and Mechanism

This compound is typically synthesized via the nucleophilic substitution of a halogen on a nitro-substituted benzene ring or by the direct alkylation of a precursor aniline. The choice of pathway often depends on the availability and cost of starting materials.

Common Synthetic Pathway: Dialkylation

A common laboratory-scale synthesis involves the reaction of a 4-halonitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) with diethylamine.[9] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring towards attack by the amine.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Chloro-4-nitrobenzene

This protocol is a representative example and must be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-4-nitrobenzene (1.0 eq), an excess of diethylamine (2.5-3.0 eq), and a suitable base such as potassium carbonate (1.5 eq).

-

Solvent Addition : Add a polar aprotic solvent, such as ethanol or acetonitrile, to facilitate the dissolution of the reactants.

-

Reaction : Heat the mixture to reflux and maintain this temperature for several hours (4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off any inorganic salts.

-

Extraction : Remove the solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining diethylamine and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ligroin) to yield the final product as yellow crystals.[5]

Section 3: Key Applications and Field Insights

The unique electronic structure of this compound makes it more than just a synthetic intermediate.

-

Solvatochromic Probes : This is a primary application. The compound exhibits strong solvatochromism, meaning its UV-visible absorption spectrum shifts significantly with changes in solvent polarity. The large difference in dipole moment between its ground state and excited state makes it highly sensitive to the surrounding solvent environment. This property makes it a valuable probe in the determination of empirical solvent polarity scales, such as the Kamlet-Taft parameters (π*).[10]

-

Intermediate in Dye and Pigment Synthesis : As a nitroaniline derivative, it serves as a precursor for the synthesis of various azo dyes and other colorants used in the textile and printing industries.

-

Non-Linear Optical (NLO) Materials Research : Molecules with significant charge-transfer character, like this compound, are investigated as model compounds for the development of organic materials with non-linear optical properties, which have potential applications in telecommunications and photonics.[11][12]

Section 4: Safety, Handling, and Reactivity Profile

This compound is a hazardous chemical that requires careful handling. The information below is a summary; always consult the most current Safety Data Sheet (SDS) from your supplier before use.[13]

Hazard Summary

While a specific, detailed GHS classification was not consistently available across all sources, the reactivity profile and data for structurally similar compounds (like N,N-dimethyl-4-nitroaniline) indicate significant hazards.[14][15]

| Hazard Type | Description | Source(s) |

| Reactivity | As a nitrated amine, it is a chemical base that neutralizes acids exothermically. It may be incompatible with isocyanates, peroxides, acid halides, and strong reducing agents. | [5][7] |

| Explosive Hazard | Aromatic nitro compounds may react explosively in the presence of a strong base (e.g., sodium hydroxide) or when mixed with reducing agents, which can culminate in detonation. | [5][7] |

| Health Hazard | A structurally similar chemical is known to cause methemoglobinemia. It is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. | [5][7][14][15] |

Handling and First Aid

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15][16]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid breathing dust.[15][16]

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from strong acids, bases, and oxidizing and reducing agents.[16]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[16]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15][16]

-

Section 5: References

-

CymitQuimica. This compound.

-

Santa Cruz Biotechnology. This compound | CAS 2216-15-1.

-

Oakwood Chemical. This compound.

-

Sigma-Aldrich. This compound | 2216-15-1.

-

ChemicalBook. This compound CAS#: 2216-15-1.

-

ChemicalBook. This compound Chemical Properties,Uses,Production.

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-p-nitroaniline.

-

Thermo Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%.

-

Stenutz. This compound.

-

ChemicalBook. This compound synthesis.

-

Thermo Fisher Scientific. N,N-Dimethyl-4-nitroaniline, 98+%.

-

ResearchGate. Structures of (left) 4-nitroaniline and this compound and....

-

NIST. N,N-Diethyl-p-nitroaniline - the NIST WebBook.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.

-

Sigma-Aldrich. This compound | 2216-15-1.

-

Sigma-Aldrich. This compound | 2216-15-1.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. N,N-Diethyl-p-nitroaniline [webbook.nist.gov]

- 5. This compound CAS#: 2216-15-1 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 2216-15-1 [chemicalbook.com]

- 8. This compound | 2216-15-1 [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. L00404.06 [thermofisher.cn]

- 13. This compound | 2216-15-1 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Properties of N,N-Diethyl-4-nitroaniline: A Versatile Probe for Interrogating Microenvironments

This technical guide provides a comprehensive overview of the spectroscopic properties of N,N-Diethyl-4-nitroaniline (DENA), a versatile nitroaromatic compound. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing DENA as a fluorescent probe to characterize the polarity and dynamics of microenvironments, such as those found in biological membranes and protein binding sites.

Introduction: The Molecular Logic of a Polarity-Sensitive Probe

This compound is a "push-pull" chromophore characterized by an electron-donating diethylamino group (-N(CH₂CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring. This electronic asymmetry gives rise to a significant dipole moment and spectroscopic properties that are highly sensitive to the surrounding solvent environment. The molecule's utility as a probe stems from the modulation of its electronic charge distribution by the polarity of its immediate surroundings, which in turn influences its absorption and fluorescence characteristics.

The ground state of DENA possesses a degree of charge separation, which is significantly enhanced upon photoexcitation to the first excited state. This intramolecular charge transfer (ICT) is the fundamental mechanism behind its solvatochromic behavior. In nonpolar solvents, the energy difference between the ground and excited states is larger, resulting in absorption and emission at shorter wavelengths. Conversely, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in both the absorption and fluorescence spectra. This pronounced sensitivity to solvent polarity makes DENA an invaluable tool for probing the local environment of complex systems.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable p-nitro-halobenzene with diethylamine. A general laboratory-scale procedure is outlined below.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Nitrochlorobenzene

-

Diethylamine

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrochlorobenzene in a suitable solvent such as ethanol.

-

Addition of Reagent: Add an excess of diethylamine to the solution. The excess diethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Subsequently, wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a yellow crystalline solid.

Spectroscopic Properties of this compound

The utility of DENA as a molecular probe is rooted in its distinct spectroscopic characteristics, particularly its absorption and fluorescence properties, which are highly dependent on the solvent environment.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of DENA is characterized by a strong absorption band in the near-UV to the visible region, corresponding to the π-π* electronic transition with significant intramolecular charge transfer character. The position of the absorption maximum (λmax,abs) is a sensitive indicator of the solvent polarity.

Solvatochromism in Absorption:

The positive solvatochromism of DENA is evident from the bathochromic shift of its λmax,abs with increasing solvent polarity. This is due to the greater stabilization of the more polar excited state relative to the ground state by polar solvent molecules.

Fluorescence Spectroscopy

Upon excitation, DENA exhibits fluorescence emission that is also highly sensitive to the solvent environment. The fluorescence emission maximum (λmax,em) and the fluorescence quantum yield (Φf) are key parameters that provide insights into the nature of the probe's microenvironment.

Solvatochromism in Fluorescence:

Similar to its absorption, the fluorescence emission of DENA shows a significant red-shift with increasing solvent polarity. This is again attributed to the stabilization of the charge-separated excited state in polar environments. The magnitude of this shift is often more pronounced in the emission spectrum compared to the absorption spectrum.

Quantum Yield and Stokes Shift:

The fluorescence quantum yield of DENA is generally higher in nonpolar, aprotic solvents and tends to decrease in more polar, protic solvents. This quenching in polar solvents can be attributed to non-radiative decay pathways that become more efficient as the charge transfer character of the excited state increases.

The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is a critical parameter. For DENA, the Stokes shift increases significantly with solvent polarity. This is a direct consequence of the greater stabilization of the excited state dipole in a polar environment prior to emission.

Tabulated Spectroscopic Data

The following table summarizes the key spectroscopic properties of this compound in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax,abs) (nm) | Emission Max (λmax,em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~380 | ~480 | ~5400 |

| Dioxane | 2.21 | ~390 | ~500 | ~5600 |

| Ethyl Acetate | 6.02 | ~400 | ~520 | ~5800 |

| Dichloromethane | 8.93 | ~410 | ~540 | ~6000 |

| Acetonitrile | 37.5 | ~420 | ~560 | ~6200 |

| Methanol | 32.7 | ~430 | ~580 | ~6400 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols for Spectroscopic Measurements

The following protocols provide a step-by-step guide for the characterization of the spectroscopic properties of this compound.

Measurement of UV-Visible Absorption Spectra

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a volatile solvent like ethanol or acetone.

-

Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents of interest. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the DENA working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax,abs) from the recorded spectrum.

Measurement of Fluorescence Emission Spectra

N,N-Diethyl-4-nitroaniline solubility in common solvents

An In-depth Technical Guide to the Solubility of N,N-Diethyl-4-nitroaniline in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document combines theoretical principles with actionable experimental protocols to serve as a practical resource in the laboratory.

Introduction to this compound

This compound is an aromatic compound characterized by a nitro group and a diethylamino group attached to a benzene ring. Its molecular structure, featuring both a polar nitro group and a relatively non-polar diethylamino group, results in a moderate overall polarity. This structure is a key determinant of its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including organic synthesis, pharmaceutical development, and materials science, as it dictates reaction conditions, purification strategies, and formulation approaches.

Physicochemical Properties:

| Property | Value |